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Compound of Interest

Compound Name: 1-Bromo-5,5-dimethylhydantoin

Cat. No.: B1277964

An In-Depth Technical Guide to the Solubility of 1-Bromo-5,5-dimethylhydantoin

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-5,5-
dimethylhydantoin, a key reagent in organic synthesis and biocide formulations. Aimed at
researchers, chemists, and drug development professionals, this document delves into the
physicochemical properties governing its solubility, presents available qualitative and
guantitative data in various organic solvents, and offers a robust, field-tested protocol for
experimental solubility determination. Emphasis is placed on the theoretical underpinnings of
solubility behavior and critical safety considerations related to solvent compatibility.

Introduction: The Significance of Solubility for a
Versatile Reagent

1-Bromo-5,5-dimethylhydantoin (DBDMH) is a heterocyclic organic compound containing a
reactive N-Br bond. This feature makes it a valuable source of electrophilic bromine, positioning
it as a crucial reagent for a variety of chemical transformations. Its applications range from
serving as a stable brominating agent in complex organic syntheses to acting as a potent
biocide in water treatment and disinfectant formulations.

For any of these applications, understanding the compound's solubility is a paramount concern.
In chemical synthesis, solubility dictates the choice of reaction medium, influences reaction
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kinetics, and impacts product purification. In formulation science, it governs the delivery of the
active agent and the stability of the final product. This guide provides the foundational
knowledge required to effectively handle and deploy 1-Bromo-5,5-dimethylhydantoin in a
laboratory or industrial setting.

A Note on Nomenclature: The term "DBDMH" is frequently used in literature to refer to the
related compound 1,3-Dibromo-5,5-dimethylhydantoin. This guide focuses specifically on the
mono-brominated species (CAS 7072-23-3). However, due to a greater abundance of
published data for the di-bromo analogue (CAS 77-48-5), its solubility data is included for
comparative purposes, as the structural similarity suggests analogous solubility trends. All data
will be clearly attributed to the specific compound.

Physicochemical Properties of 1-Bromo-5,5-
dimethylhydantoin

The solubility of a compound is intrinsically linked to its molecular structure and the resulting
intermolecular forces. Key properties for 1-Bromo-5,5-dimethylhydantoin are summarized

below.

Property Value Source
CAS Number 7072-23-3 [1]
Molecular Formula CsH7BrN20:2 [2][3]
Molecular Weight 207.03 g/mol [2][3]
Appearance White crystalline solid [3]
LogP (octanol/water) 0.75 [3]
Hydrogen Bond Donors 1 (from the N-H group) [3]
Hydrogen Bond Acceptors 2 (from the C=0 groups) [3]

The LogP value of 0.75 indicates that the molecule has a relatively balanced hydrophilic-
lipophilic character, suggesting it will not be soluble in highly nonpolar solvents nor extremely
soluble in water, but will favor moderately polar organic solvents. The presence of both a
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hydrogen bond donor (N-H) and two acceptors (C=0) allows for specific interactions with protic
solvents (like alcohols) and polar aprotic solvents (like acetone).

Figure 1: Chemical Structure of 1-Bromo-5,5-dimethylhydantoin

Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the primary determinant of solubility. Solvents that can
form similar intermolecular forces to the solute will be more effective at dissolving it.

Qualitative and Quantitative Solubility Data

The following table summarizes the available solubility data. It is critical to note that most
quantitative data is for the di-bromo analogue, which provides a useful, albeit indirect,
reference.
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1-Bromo-5,5-

1,3-Dibromo-
5,5-

Solvent Solvent Type dimethylhydant i Source
) . dimethylhydant
oin Solubility ) .
oin Solubility
Acetone Polar Aprotic Soluble Soluble [31141[5]
Ethanol Polar Protic Not specified Soluble [41151[6]
Chloroform Chlorinated Not specified Soluble [41[5]
Benzene Aromatic Not specified Soluble [5][6]
Diethyl Ether Ether Not specified Soluble [5][6]
Soluble
Toluene Aromatic Not specified (especially when
hot)
0.09 g/100mL
(0.003 M) @
Carbon
) Chlorinated Not specified 25°C0.69 [4115]
Tetrachloride
g/100mL (0.024
M) @ 76.5°C
Slightly soluble
] o - (~0.1-0.2
Water Polar Protic Limited solubility [B14151[7]
g/100mL @
20°C)

Interpretation of Solubility Behavior

» High Solubility in Polar Aprotic Solvents (e.g., Acetone): Acetone's large dipole moment

allows it to solvate the polar hydantoin ring effectively. The carbonyl groups of acetone can

interact favorably with the partial positive charges on the DBDMH molecule, while the lack of

hydrogen bond donation from the solvent prevents competition with the solute's own N-H

group.

e Good Solubility in Protic Solvents (e.g., Ethanol): Ethanol can act as both a hydrogen bond

donor and acceptor, allowing it to form strong hydrogen bonds with the carbonyl (acceptor)
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and N-H (donor) sites on the DBDMH molecule, leading to effective solvation.

o Moderate Solubility in Less Polar Solvents (e.g., Chloroform, Benzene, Toluene): While less
polar, these solvents can still engage in dipole-dipole and van der Waals interactions. The
solubility of the di-bromo analogue in hot toluene suggests that the dissolution process is
endothermic, requiring energy (heat) to overcome the crystal lattice energy of the solid.

e Low Solubility in Nonpolar and Aqueous Media: The molecule's polarity and hydrogen
bonding capability are too mismatched for effective dissolution in nonpolar alkanes.
Conversely, while it has polar groups, the overall organic structure limits its solubility in water.

[3]

Experimental Protocol: Isothermal Shake-Flask
Method

To ensure trustworthy and reproducible results, a well-controlled experimental procedure is
necessary. The isothermal shake-flask method is a gold-standard technique for determining the
equilibrium solubility of a solid in a liquid.[8]

Causality: This method is designed to achieve a true thermodynamic equilibrium between the
undissolved solid and the saturated solution at a constant temperature. Agitation ensures the
maximum surface area is exposed for dissolution, and a sufficient equilibration time allows the
system to reach a steady state.
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1. Preparation
Weigh excess DBDMH into a vial.
Add a precise volume of solvent.

ontrolled Temp

2. Equilibration
Seal vial and place in a temperature-
controlled shaker bath (e.g., 25°C).

onstant Agitation

3. Agitation
Agitate for a set period (e.g., 24-48h)
to ensure equilibrium is reached.
ease Agitation

4. Phase Separation
Allow vial to stand in the bath for >2h.

Let excess solid settle.

areful Aspiration

5. Sampling
Withdraw a known volume of the
supernatant using a pre-heated/
-cooled syringe with a filter (0.45 um).

uantitative Transfer

6. Gravimetric Analysis
Dispense sample into a pre-weighed dish.
Evaporate solvent under vacuum/Nz stream.

omplete Drying

7. Measurement
Dry the residue to a constant weight
in a vacuum oven.

inal Data

8. Calculation
Calculate solubility (e.g., in g/100mL)
from the residue mass and sample volume.

Click to download full resolution via product page

Figure 2: Workflow for Experimental Solubility Determination

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1277964?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step-by-Step Methodology

Preparation: Add an excess amount of solid 1-Bromo-5,5-dimethylhydantoin to a sealed,
inert container (e.g., a glass vial with a PTFE-lined cap). The excess is critical to ensure that
the final solution is truly saturated.

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the

vial.

Equilibration: Place the sealed vial in a constant-temperature orbital shaker or water bath set
to the desired temperature (e.g., 25.0 £ 0.1 °C). Temperature control is the most critical
variable for accurate solubility measurement.[8]

Agitation: Agitate the slurry for a predetermined period (typically 24 to 72 hours) to allow the
system to reach thermodynamic equilibrium. Preliminary experiments should be run to
determine the minimum time required to reach a plateau in concentration.

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vial to sit
undisturbed in the temperature bath for several hours (e.g., 2-4 hours) to allow the excess
solid to settle.

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a
solvent-compatible filter (e.g., a 0.45 um PTFE filter). The filtration step is a self-validating
measure to ensure no solid particulates are transferred. The syringe and filter should be pre-
equilibrated to the working temperature to prevent precipitation upon sampling.

Analysis (Gravimetric):

o Dispense the filtered aliquot into a pre-weighed, clean, and dry weighing dish. Record the
exact volume or mass of the solution transferred.

o Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

o Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a
constant mass is achieved. This ensures all residual solvent is removed without
decomposing the compound.
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o Calculation: The solubility (S) is calculated as: S (g / 100 mL) = (Mass of residue (g) /
Volume of aliquot (mL)) * 100

Critical Safety and Handling Considerations

Authoritative Insight: While solubility data is essential, understanding the reactivity of the
solute-solvent system is a matter of safety and experimental integrity. N-halo compounds like
DBDMH are potent oxidizing agents.

» Solvent Incompatibility: Studies on the related N-Bromosuccinimide (NBS) have shown that it
can undergo hazardous, autocatalytic decomposition when mixed with certain common
laboratory solvents, particularly amides (like DMF), tetrahydrofuran (THF), and toluene.[9]
[10] Similar reactivity has been noted for 1,3-Dibromo-5,5-dimethylhydantoin.[9] It is
imperative to exercise extreme caution when using these solvents with DBDMH, especially
at elevated temperatures. A preliminary small-scale safety test is strongly advised.

e General Handling: DBDMH is an oxidizer and can cause severe skin and eye irritation.[11]
Always handle the compound in a well-ventilated fume hood using appropriate personal
protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.
Keep away from combustible materials, moisture, and sources of heat.[6][11]

Conclusion

1-Bromo-5,5-dimethylhydantoin exhibits a solubility profile consistent with its moderately
polar, hydrogen-bonding structure. It is readily soluble in polar organic solvents like acetone
and alcohols, with limited solubility in water and nonpolar media. While quantitative data for the
mono-bromo compound is scarce, data from its di-bromo analogue provides a useful
framework for estimating its behavior. For precise applications, the experimental determination
of solubility using a robust method like the isothermal shake-flask protocol is essential. Finally,
paramount importance must be given to safety, particularly the potential for hazardous
incompatibilities with certain organic solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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